molecular formula C14H18Br2N2O B13658890 Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- CAS No. 3472-84-2

Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-

Cat. No.: B13658890
CAS No.: 3472-84-2
M. Wt: 390.11 g/mol
InChI Key: ZRZXHSAMYICAQO-UHFFFAOYSA-N
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Description

Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- is a complex organic compound with the molecular formula C14H18Br2N2O and a molecular weight of 390.11352 . This compound is known for its unique structure, which includes a benzamide core substituted with amino, dibromo, cyclohexyl, and methyl groups. Its chemical structure and properties make it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- typically involves multiple steps. One common synthetic route includes the bromination of aniline derivatives followed by cyclohexylation and methylation reactions. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern .

Industrial production methods may involve the direct condensation of appropriate precursors under catalytic conditions. For example, the use of catalysts such as palladium or copper can facilitate the coupling reactions necessary to form the final product .

Chemical Reactions Analysis

Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The dibromo groups in the compound make it susceptible to nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Due to its structural similarity to certain bioactive molecules, it is studied for its potential medicinal properties, including anti-inflammatory and antimicrobial activities.

    Industry: In industrial applications, it can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- can be compared with other similar compounds, such as:

The uniqueness of Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

3472-84-2

Molecular Formula

C14H18Br2N2O

Molecular Weight

390.11 g/mol

IUPAC Name

2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzamide

InChI

InChI=1S/C14H18Br2N2O/c1-18(10-5-3-2-4-6-10)14(19)11-7-9(15)8-12(16)13(11)17/h7-8,10H,2-6,17H2,1H3

InChI Key

ZRZXHSAMYICAQO-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=C(C(=CC(=C2)Br)Br)N

Origin of Product

United States

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